Prenyloxycoumarin

Description

Contextualization within Natural Products Chemistry and Phytochemistry

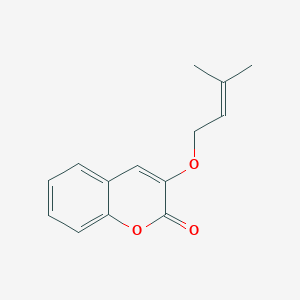

Prenyloxycoumarins are derivatives of the coumarin (B35378) scaffold, characterized by the presence of a prenyl group attached via an oxygen atom. These compounds are predominantly found as secondary metabolites in plants, particularly within the Rutaceae and Umbelliferae (Apiaceae) families. sci-hub.seresearchgate.net This includes a variety of common edible fruits and vegetables, such as citrus fruits. researchgate.net Their occurrence in these widely consumed plants underscores their relevance in the study of natural products and their potential impact on human health. The isolation and structural characterization of prenyloxycoumarins fall under the purview of natural products chemistry, while their distribution, biosynthesis, and ecological roles are central to phytochemistry.

Evolution of Research Interest in Prenyloxycoumarins

Historically, prenyloxycoumarins were often regarded primarily as biosynthetic intermediates to other coumarin-based structures. researchgate.net However, over the past two decades, there has been a notable evolution in research interest. researchgate.net This shift is attributed to the growing recognition of their inherent biological and pharmacological properties. researchgate.net The increasing number of studies focusing on isolating, synthesizing, and evaluating the biological activities of these compounds reflects their emergence as valuable subjects in natural product research.

Scope and Significance of Contemporary Prenyloxycoumarin Research

Contemporary research on prenyloxycoumarins is broad in scope, driven by the potential for these compounds to serve as lead structures for the development of new therapeutic agents. The significance of this research lies in the diverse array of biological activities attributed to prenyloxycoumarins, including anti-tumoral, anti-inflammatory, anti-viral, antioxidant, anti-bacterial, anti-fungal, anti-protozoal, neuroprotective, and anti-diabetic effects. researchgate.net

Key areas of investigation include the isolation of novel prenyloxycoumarins from various plant sources, the development of synthetic routes to access these compounds and their analogs, and detailed studies of their mechanisms of action at the molecular level. researchgate.net Researchers are actively exploring the structure-activity relationships of prenyloxycoumarins to understand how modifications to the coumarin core or the prenyl side chain influence their biological properties. researchgate.net Specific prenyloxycoumarins such as auraptene (B1665324), umbelliprenin (B192621), and 7-isopentenyloxycoumarin are among the most extensively studied due to their notable activities. sci-hub.se

Detailed research findings have demonstrated the cytotoxic effects of certain prenyloxycoumarins against various cancer cell lines. For instance, studies evaluating the cytotoxicity of auraptene, herniarin, umbelliferone (B1683723), and umbelliprenin on the MCF-7 breast carcinoma cell line have reported varying degrees of growth inhibition. sci-hub.se The concentrations inducing 50% cell growth inhibition (IC50) provide a comparative measure of their potency. sci-hub.se

| Compound | IC50 on MCF-7 Cells (µM) | Reference |

| Auraptene | 59.7, 59.74 | sci-hub.se |

| Herniarin | 207.6 | sci-hub.se |

| Umbelliferone | 476.3 | sci-hub.se |

| Umbelliprenin | 73.4 | sci-hub.se |

These findings highlight the potential of prenyloxycoumarins as cytotoxic agents against cancer cells and warrant further investigation into their mechanisms of action, such as the induction of apoptosis which has been observed for auraptene and umbelliprenin. sci-hub.se Research also extends to their potential in modulating specific biological pathways and inhibiting enzymes. researchgate.net

The ongoing research into prenyloxycoumarins is significant for its contribution to the understanding of plant-derived compounds and their potential roles in health and disease. The continued exploration of their chemical diversity and biological activities holds promise for the discovery of new lead compounds with therapeutic potential.

Prenyloxycoumarins are a class of natural secondary metabolites characterized by a coumarin core structure substituted with a prenyl group (an isopentenyl or geranyl group) via an oxygen atom researchgate.netnih.govbenthamdirect.com. These compounds have garnered attention due to their diverse biological activities.

Natural Occurrence and Phytochemical Profiling of Prenyloxycoumarins

Prenyloxycoumarins are widely distributed in the plant kingdom, contributing to the complex phytochemical profiles of various species.

Botanical Distribution and Diversity

Prenyloxycoumarins are predominantly found in specific plant families and genera, showcasing a notable botanical distribution.

Predominant Plant Families

The most significant sources of prenyloxycoumarins are plants belonging to the families Rutaceae and Umbelliferae (also known as Apiaceae) researchgate.netnih.govbenthamdirect.comresearchgate.netmums.ac.ir. These families include a wide array of species, many of which are economically important as food crops or medicinal plants.

Specific Genera and Species Rich in Prenyloxycoumarins

Several genera and species within the Rutaceae and Umbelliferae families are particularly rich in prenyloxycoumarins. Citrus species (Rutaceae), such as lemons, oranges, and grapefruits, are well-known sources of these compounds, with auraptene being a notably abundant this compound found in Citrus fruits researchgate.netnih.govbenthamdirect.commdpi.com. Ferula species (Umbelliferae), including Ferula szowitsiana, are known to contain prenyloxycoumarins like umbelliprenin semanticscholar.org. Other species recognized for their this compound content include Angelica gigas and Ammi majus L. researchgate.netnih.govmdpi.com. Some examples of specific prenyloxycoumarins and their plant sources are listed below:

| Compound Name | Example Plant Source(s) | PubChem CID |

| 7-Prenyloxycoumarin (B162135) | Heracleum dissectum, Melicope semecarpifolia nih.gov | 320362 |

| Auraptene | Citrus spp., Poncirus trifoliata, Ferula spp. researchgate.netmdpi.comsemanticscholar.org | 1550607 |

| Umbelliprenin | Ferula spp., Artemisia absinthium semanticscholar.org | Not readily available; often referred to by name. |

| 7-Isopentyloxycoumarin | Various Rutaceae and Apiaceae genera mdpi.com | Not readily available; often referred to by name. |

Occurrence in Plant Organs and Tissues

Prenyloxycoumarins can be found in various parts of the plant, including fruits, peels, seeds, roots, and leaves mdpi.comsemanticscholar.orgnelson.comlibretexts.orgwikipedia.orgmdpi.com. For instance, auraptene is notably abundant in the peels of Citrus fruits mdpi.com. The distribution within the plant can vary depending on the specific compound and species.

Isolation Methodologies for Prenyloxycoumarins

The isolation of prenyloxycoumarins from plant matrices typically involves a combination of extraction and separation techniques.

Solvent Extraction Techniques

Solvent extraction is a fundamental step in isolating prenyloxycoumarins from plant materials. This process involves using appropriate solvents to dissolve and extract the compounds of interest from the plant matrix researchgate.netmdpi.comnih.gov. Common solvents used for the extraction of coumarins and related compounds include methanol, ethanol, ethyl acetate, and petroleum ether mdpi.com. The choice of solvent often depends on the polarity of the target this compound and the plant material being extracted. Techniques such as solid-liquid extraction are widely employed mdpi.com. Ultrasonic-assisted extraction can also be used to improve the efficiency of the extraction process mdpi.com.

Chromatographic Separation Strategies

Following extraction, chromatographic methods are essential for separating prenyloxycoumarins from other co-extracted compounds and purifying them researchgate.netjocpr.comiipseries.org. Column chromatography is a widely used technique for the isolation and purification of natural compounds, including prenyloxycoumarins researchgate.netresearchgate.netgoogle.comsavemyexams.comwikipedia.orgmdpi.com. This method utilizes a stationary phase, often silica (B1680970) gel or alumina, packed in a column, and a mobile phase (solvent or mixture of solvents) that elutes the compounds based on their differential affinities to the stationary phase iipseries.orgsavemyexams.comwikipedia.orgmdpi.com. Different solvent systems are used as the mobile phase to achieve effective separation savemyexams.com. Preparative thin layer chromatography and high-performance liquid chromatography (HPLC) are also valuable chromatographic techniques employed for the separation and purification of prenyloxycoumarins, especially when higher purity is required or for analyzing complex mixtures researchgate.netjocpr.comiipseries.org.

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C14H14O3 |

|---|---|

Poids moléculaire |

230.26 g/mol |

Nom IUPAC |

3-(3-methylbut-2-enoxy)chromen-2-one |

InChI |

InChI=1S/C14H14O3/c1-10(2)7-8-16-13-9-11-5-3-4-6-12(11)17-14(13)15/h3-7,9H,8H2,1-2H3 |

Clé InChI |

CVBKWIWUOWPXGY-UHFFFAOYSA-N |

SMILES canonique |

CC(=CCOC1=CC2=CC=CC=C2OC1=O)C |

Synonymes |

5-hydroxy-6-methoxy-7-(3-methyl-but-2-enyloxy)-2H-1-benzopyran-2-one isoobtusitin prenyloxycoumarin |

Origine du produit |

United States |

Natural Occurrence and Phytochemical Profiling of Prenyloxycoumarins

Chemodiversity and Structural Variations in Naturally Occurring Prenyloxycoumarins

The structural diversity of naturally occurring prenyloxycoumarins stems from variations in the coumarin (B35378) core and the attached isoprenoid side chain. These compounds are fundamentally characterized by an oxygen-linked prenyl unit (a C5 isoprenoid) or a larger isoprenoid derivative, such as a geranyl (C10) or farnesyl (C15) group, attached to the coumarin nucleus nih.govnih.govguidetopharmacology.org.

The position of the prenyloxy substitution on the coumarin core is a key factor contributing to structural diversity. For instance, the prenyl group is commonly attached at position 7 of the coumarin scaffold, as seen in prominent examples like auraptene (B1665324) (7-geranyloxycoumarin), umbelliprenin (B192621) (7-farnesyloxycoumarin), and 7-isopentenyloxycoumarin nih.govnih.govwikidata.orgnih.govnih.govguidetopharmacology.org. However, substitution can also occur at other positions, such as position 5, exemplified by 7-methoxy-5-prenyloxycoumarin (B14686346) wikidata.orguni.lu.

The structure of the isoprenoid chain itself presents significant variation. It can be a simple prenyl group (C5) or longer chains like geranyl (C10) and farnesyl (C15), which can be linear or undergo further modifications such as cyclization or oxidation, leading to epoxides or hydroxylated derivatives nih.govguidetopharmacology.org. This results in a wide array of prenyloxycoumarin structures. Over 160 prenyloxycoumarins and related prenyloxyfuranocoumarins have been isolated from natural sources nih.gov.

Examples of naturally occurring prenyloxycoumarins highlighting this structural variety include:

Auraptene: A 7-geranyloxycoumarin found abundantly in Citrus species nih.govguidetopharmacology.org.

Umbelliprenin: A 7-farnesyloxycoumarin isolated from Ferula species and Artemisia absinthium nih.govwikidata.org.

7-Isopentenyloxycoumarin: A widespread derivative found in Rutaceae and Apiaceae families nih.govnih.govmdpi.com.

Suberosin (B1681774): A this compound with a methoxy (B1213986) group and a prenyl group at positions 7 and 6 respectively nih.govnih.govuni.lu.

Osthol: A this compound with a methoxy group at position 7 and a prenyl group at position 8 wikidata.orgnih.govguidetopharmacology.org.

Suberosin epoxide: An oxidized derivative of suberosin nih.gov.

7-Methoxy-5-prenyloxycoumarin: A compound isolated from Meyer lemon with a prenyl group at position 5 and a methoxy group at position 7 uni.lu.

This structural diversity contributes to the varied physical, chemical, and biological properties observed among prenyloxycoumarins.

Biosynthesis and Metabolic Pathways of Prenyloxycoumarins

Precursor Pathways and Metabolic Flux

The building blocks for prenyloxycoumarins are supplied by the shikimic acid pathway, leading to phenylpropanoids, and the MVA or MEP pathways, providing the isoprenoid units. Metabolic flux through these pathways is tightly regulated to ensure the availability of precursors for the synthesis of various secondary metabolites, including prenyloxycoumarins.

Integration of the Mevalonate (B85504) (MVA) Pathway

The mevalonate (MVA) pathway is a well-established route for the biosynthesis of isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), in the cytoplasm of eukaryotic organisms, including plants. nih.govnih.gov These five-carbon (C5) units are the fundamental building blocks for a vast array of isoprenoids, including the prenyl groups found in prenyloxycoumarins. The MVA pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to yield IPP and DMAPP. mdpi.com While plants utilize both the MVA and MEP pathways, the MVA pathway is primarily associated with the production of cytosolic isoprenoids, which can then be utilized for the prenylation of various compounds, including coumarins. nih.gov

Role of the Methylerythritol Phosphate (B84403) (MEP) Pathway

The methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway, is an alternative route for IPP and DMAPP biosynthesis. nih.govwikipedia.org In plants, the MEP pathway is localized in the plastids and is the primary source of isoprenoid precursors for the synthesis of compounds like carotenoids, chlorophyll (B73375) side chains, and plastidial prenyl groups. nih.govwikipedia.org The MEP pathway starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate. rsc.org While typically associated with plastidial isoprenoids, there is evidence suggesting potential crosstalk or transport of IPP and DMAPP between cellular compartments, which could allow MEP-derived prenyl units to contribute to the biosynthesis of cytosolic compounds like prenyloxycoumarins. nih.gov The MEP pathway is essential for the viability of many bacteria and some eukaryotic parasites, making it a target for antimicrobial development. nih.govnih.gov

Origin of Coumarin (B35378) Core (e.g., Umbelliferone)

The coumarin core, a defining feature of prenyloxycoumarins, is primarily synthesized via the phenylpropanoid pathway, which originates from the shikimic acid pathway. researchgate.netresearchgate.netnaturalproducts.net A key intermediate in the biosynthesis of many simple coumarins, including prenyloxycoumarins, is umbelliferone (B1683723) (7-hydroxycoumarin). researchgate.netmdpi.com The biosynthesis of umbelliferone involves the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. researchgate.netresearchgate.netijrpr.com Cinnamic acid is then subjected to hydroxylation and other modifications to yield p-coumaric acid. researchgate.netijrpr.comznaturforsch.com Subsequent ortho-hydroxylation of p-coumaric acid, followed by trans-cis isomerization and lactonization, leads to the formation of the coumarin ring structure, with umbelliferone being a central intermediate. researchgate.netresearchgate.netznaturforsch.com

Enzymatic Prenylation Mechanisms

The attachment of the prenyl group to the coumarin core is a crucial enzymatic step in the biosynthesis of prenyloxycoumarins. This reaction is catalyzed by prenyltransferases, specifically O-prenyltransferases (O-PTs) when the prenyl group is attached via an oxygen atom. pnas.orgbiorxiv.org

Characterization of O-Prenyltransferases (O-PTs)

O-Prenyltransferases (O-PTs) are a class of enzymes responsible for catalyzing the transfer of a prenyl moiety from a prenyl diphosphate donor (such as DMAPP, GPP, or FPP) to an acceptor molecule, in this case, a coumarin with a hydroxyl group. pnas.orgbiorxiv.orgoup.com These enzymes play a critical role in determining the structural diversity of prenyloxycoumarins by controlling the position and type of prenyl group attached. pnas.orgbiorxiv.org Research has led to the identification and characterization of O-PTs involved in coumarin prenylation in various plant species, particularly in the Rutaceae and Apiaceae families, which are rich sources of prenyloxycoumarins. pnas.orgbiorxiv.orgresearchgate.net These enzymes are often membrane-bound proteins belonging to superfamilies like the UbiA superfamily. pnas.orgbiorxiv.org Studies involving enzyme assays and genetic approaches have helped elucidate their substrate specificity and catalytic properties. pnas.orgbiorxiv.orgresearchgate.net For instance, some O-PTs show specificity for particular coumarin substrates like umbelliferone or bergaptol (B1666848) and prefer specific prenyl donors like geranyl diphosphate (GPP). pnas.orgbiorxiv.orgresearchgate.net

Regiospecificity and Stereoselectivity of Prenylation

A key characteristic of enzymatic prenylation is its high regiospecificity and, in some cases, stereoselectivity. oup.comnih.govnih.gov Regiospecificity refers to the enzyme's ability to catalyze the attachment of the prenyl group to a specific position on the coumarin core, such as the C-7 hydroxyl group in the case of 7-prenyloxycoumarins like auraptene (B1665324) (7-geranyloxycoumarin) and umbelliprenin (B192621) (7-farnesyloxycoumarin). upatras.grmdpi.comresearcher.lifemums.ac.irmums.ac.ir This is in contrast to chemical prenylation, which often results in a mixture of products due to less controlled reactions. bioorganica.com.ua Stereoselectivity, when present, refers to the enzyme's ability to form a specific stereoisomer of the prenylated product. The precise mechanisms governing the regiospecificity and stereoselectivity of coumarin O-PTs are areas of ongoing research. Studies involving site-directed mutagenesis and structural analysis of these enzymes are providing insights into the amino acid residues and structural features that dictate where the prenyl group is attached. nih.govnih.gov The interaction between the enzyme and both the prenyl donor and the coumarin acceptor substrate is believed to play a significant role in determining the regiospecificity. oup.comnih.govnih.gov

Downstream Enzymatic Transformations and Diversification

Following the formation of the basic coumarin scaffold, a series of downstream enzymatic transformations contribute to the structural diversity of prenyloxycoumarins. A crucial step in the biosynthesis of furanocoumarins, a major class of prenyloxycoumarin derivatives, is the prenylation of umbelliferone. This reaction is catalyzed by prenyltransferases, such as umbelliferone dimethylallyl transferase (UDT). nih.gov Prenylation can occur at different positions on the coumarin ring, commonly at the C6 or C8 positions, leading to linear and angular furanocoumarins, respectively. nih.govnih.gov

Further diversification can involve hydroxylation, methylation, cyclization, and glycosylation reactions, catalyzed by various enzymes including cytochrome P450 monooxygenases, methyltransferases, cyclases, and glycosyltransferases. frontiersin.orgnih.gov For instance, psoralen, a linear furanocoumarin, can undergo hydroxylation at the C5 and C8 positions to form xanthotoxol (B1684193) and bergaptol. nih.gov The structural variations introduced by these enzymes contribute to the wide range of biological activities observed in prenyloxycoumarins. researchgate.net

Enzymatic transformations are not limited to biosynthesis; they are also explored for the synthesis of prenyloxycoumarins and their derivatives in vitro. Hydrolases, such as proteases, esterases, and lipases, have been widely used in biotransformation reactions involving coumarins, particularly for hydrolytic transformations of ester bonds. researchgate.net

Transcriptomic and Proteomic Studies of Biosynthetic Enzymes

Transcriptomic and proteomic studies have been instrumental in identifying and characterizing the genes and enzymes involved in this compound biosynthesis. Transcriptome analysis allows for the identification of genes that are actively transcribed in tissues producing these compounds, providing insights into the regulatory mechanisms and the suite of enzymes involved. oup.comfrontiersin.orgnih.govfrontiersin.org For example, comparative transcriptome analysis in Peucedanum praeruptorum, a plant rich in furanocoumarins and dihydropyrano coumarins, has identified differentially expressed genes related to coumarin biosynthesis, including those in the phenylpropanoid pathway such as PAL, C4H, HCT, COMT, and CCoAOMT. nih.govfrontiersin.org These studies can reveal candidate genes encoding key biosynthetic enzymes like prenyltransferases and cytochrome P450 monooxygenases. researchgate.netnih.gov

Proteomic studies complement transcriptomic data by providing information on the actual protein abundance and modifications of the enzymes involved in the metabolic pathways. researchgate.netiric.canih.govnih.gov While general proteomic techniques are well-established, specific studies focusing on the proteome of this compound-producing tissues can help correlate enzyme levels with the accumulation of specific compounds. iric.canih.govnih.gov Although detailed proteomic studies specifically on this compound biosynthetic enzymes are less commonly reported compared to transcriptomic analyses, the integration of both datasets provides a more comprehensive understanding of the metabolic flux and regulation.

Research findings from transcriptomic studies have highlighted the differential expression of genes involved in coumarin biosynthesis during different developmental stages or under various conditions. For instance, in P. praeruptorum, the expression levels of coumarin biosynthetic genes generally show a downward trend after bolting, correlating with a decrease in coumarin content. nih.govfrontiersin.org

Metabolic Engineering Strategies for this compound Production

Metabolic engineering offers promising strategies for enhancing the production of prenyloxycoumarins, particularly in heterologous hosts like microorganisms. This approach involves optimizing genetic and regulatory processes within cells to increase the yield of desired compounds. nih.govrsc.orgfrontiersin.orgwikipedia.orgnih.gov Key strategies include the overexpression of genes encoding rate-limiting enzymes, blocking competing metabolic pathways, and the heterologous expression of entire biosynthetic pathways or key enzymes from plants in microbial cell factories. nih.govwikipedia.org

Significant progress has been made in engineering microbial systems for the production of simple coumarins, which serve as precursors for prenyloxycoumarins. nih.govsciopen.comnih.gov For example, Escherichia coli has been engineered to produce umbelliferone by introducing genes encoding enzymes like phenylalanine ammonia-lyase (PAL), 4-coumarate:CoA ligase (4CL), and p-coumaroyl CoA 2'-hydroxylase (C2'H). nih.gov Metabolic engineering strategies applied to E. coli for coumarin production have included gene knockout and overexpression to enhance precursor availability and protein engineering to improve enzyme activity. nih.govnih.gov

Engineering the enzymes involved in the later steps of this compound biosynthesis, such as prenyltransferases and cytochrome P450 enzymes, is crucial for producing specific this compound structures in engineered systems. researchgate.netnih.gov Challenges in engineering these enzymes, particularly cytochrome P450s, include their complex catalytic mechanisms and membrane localization. researchgate.netnih.gov However, advancements in directed evolution and structure-guided engineering are being applied to improve the activity and specificity of these enzymes. nih.gov

Metabolic engineering efforts have successfully led to increased titers of simple coumarins and coumarin glucosides in engineered microbial strains. nih.gov While the direct metabolic engineering of complex prenyloxycoumarins in heterologous hosts is still an active area of research, the successful engineering of the core coumarin pathway and the identification of key prenylating enzymes lay a foundation for future endeavors to produce prenyloxycoumarins sustainably and at scale. rsc.orgfrontiersin.org

Table: Selected Enzymes Involved in Coumarin Biosynthesis

| Enzyme Name | Abbreviation | Role in Pathway |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to p-coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl CoA |

| p-Coumaroyl CoA 2'-hydroxylase | C2'H | Catalyzes ortho-hydroxylation leading to umbelliferone |

| Umbelliferone dimethylallyl transferase | UDT | Prenylates umbelliferone |

| Caffeic acid O-methyltransferase | COMT | Methylation reactions |

Synthetic Methodologies and Chemical Derivatization of Prenyloxycoumarins

Total Synthesis Strategies for Prenyloxycoumarins

Total synthesis of prenyloxycoumarins typically involves the construction of the coumarin (B35378) heterocyclic core followed by the introduction of the prenyl moiety. Various strategies have been developed to achieve these transformations efficiently.

Strategies for Constructing the Coumarin Core

The coumarin core, a 2H-chromen-2-one structure, can be synthesized through several well-established methods. Classic approaches include the Perkin reaction, von Pechmann condensation, Knoevenagel condensation, and Kostanecki reaction. mdpi.comencyclopedia.pub More recent advancements have also explored metal-catalyzed reactions, such as Heck and Suzuki couplings, and C-H bond activation strategies. mdpi.comencyclopedia.pubnih.govmdpi.com

The Pechmann condensation, a widely used method, involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. mdpi.comencyclopedia.pub Knoevenagel condensation is another common strategy, typically involving the condensation of an ortho-hydroxybenzaldehyde with an active methylene (B1212753) compound like malonic acid or Meldrum's acid, followed by cyclization. acs.orgnih.gov Palladium-catalyzed reactions involving the addition of phenols to alkynoates have also been reported for coumarin synthesis. mdpi.comencyclopedia.pub

Introduction of Prenyl Moieties (e.g., utilizing prenyl bromides)

The introduction of the prenyl group, or related isoprenoid chains like geranyl or farnesyl, is a key step in the synthesis of prenyloxycoumarins. This is frequently achieved through alkylation reactions, often utilizing prenyl halides, such as prenyl bromide. mums.ac.irmums.ac.irbvsalud.orgcivilica.compsu.eduupatras.grresearchgate.net The reaction typically involves a hydroxyl group on the preformed coumarin core or a suitable precursor reacting with the prenyl bromide. mums.ac.irmums.ac.irbvsalud.orgcivilica.comupatras.grresearchgate.net For instance, 7-prenyloxycoumarins like umbelliprenin (B192621), auraptene (B1665324), and 7-isopentenyloxycoumarin have been synthesized by the reaction of 7-hydroxycoumarin (umbelliferone) with relevant prenyl bromides. mums.ac.irmums.ac.irbvsalud.orgcivilica.comupatras.gr Similarly, 3-acetyl hydroxycoumarin compounds have been prenylated using prenyl bromide. researchgate.net

Catalytic Approaches and Reaction Conditions (e.g., DBU, K2CO3)

The prenylation reaction is often carried out in the presence of a base to facilitate the reaction between the hydroxyl group and the prenyl halide. Various catalytic approaches and reaction conditions have been employed. Common bases include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and potassium carbonate (K2CO3). mums.ac.irmums.ac.irbvsalud.orgcivilica.compsu.eduresearchgate.net

In the synthesis of 7-prenyloxycoumarins from 7-hydroxycoumarin and prenyl bromides, DBU has been effectively used as an alkaline reagent in acetone (B3395972) at room temperature. mums.ac.irmums.ac.irbvsalud.orgcivilica.com For example, the synthesis of umbelliprenin was achieved in 71% yield using 7-hydroxycoumarin and trans-trans-farnesyl bromide with DBU in acetone. mums.ac.ir Auraptene has also been prepared by the reaction between 7-hydroxycoumarin and geranyl bromide in K2CO3 solution in acetone, yielding 85% after 10 hours. mums.ac.ir Another approach for auraptene synthesis involved prenylation of umbelliferone (B1683723) with NaH and geranyl bromide in DMF. mums.ac.irresearchgate.net K2CO3 has also been used in DMF for the prenylation of 6-prenylcoumarins and for the preparation of 2-prenyloxybenzaldehydes from 2-hydroxybenzaldehydes and prenyl bromide. psu.edu

The choice of solvent and temperature can also influence the reaction efficiency. Acetone and DMF are commonly used solvents for these prenylation reactions. mums.ac.irmums.ac.irbvsalud.orgcivilica.compsu.eduresearchgate.net Reactions are often conducted at room temperature or under reflux conditions depending on the specific reactants and catalysts. mums.ac.irmums.ac.irbvsalud.orgcivilica.compsu.edu

Semi-synthetic Modifications and Analog Generation

Semi-synthetic approaches and chemical derivatization of prenyloxycoumarins are crucial for generating analogs with potentially improved or altered biological activities. These modifications can target either the prenyl side chain or the coumarin nucleus. nih.gov

Derivatization at the Prenyl Side Chain

The prenyl side chain offers several sites for chemical modification, including the double bonds and the terminal methyl groups. Modifications of prenyl side chains in natural products can involve various enzymatic transformations such as epoxidation, dehydrogenation, oxidation of methyl groups to carboxyl groups, unusual C-C bond cleavage, and oxidative cyclization. nih.gov While these are often enzyme-catalyzed in biosynthesis, chemical methods can be applied to achieve similar modifications in semi-synthetic schemes. The presence of double bonds in the prenyl chain allows for reactions such as epoxidation, hydrogenation, or halogenation. Functionalization of the methyl groups or other carbons in the chain can also lead to a diverse range of analogs.

Development of Novel Prenyloxycoumarin Scaffolds

The development of novel this compound scaffolds is a key area of research aimed at discovering compounds with enhanced or altered biological activities. This involves modifying the core coumarin structure or the nature and attachment of the prenyl side chain.

One common approach to synthesizing prenyloxycoumarins is the reaction between a hydroxycoumarin (such as 7-hydroxycoumarin) and a relevant prenyl bromide or similar prenyl halide. This reaction is often carried out under alkaline conditions, utilizing bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in solvents such as acetone. mums.ac.irmums.ac.irresearchgate.net This method has been successfully applied to synthesize various 7-prenyloxycoumarins, including 7-isopentenyloxycoumarin, auraptene, and umbelliprenin. mums.ac.irmums.ac.irresearchgate.net Purification of the synthesized compounds is typically achieved through techniques like column chromatography. mums.ac.irmums.ac.irresearchgate.net For instance, umbelliprenin (7-farnesyloxycoumarin) has been synthesized using this method with a reported yield of 71% from 7-hydroxycoumarin and trans-trans-farnesyl bromide. mums.ac.irresearchgate.net

Beyond the functionalization of the hydroxyl group, strategies for developing novel scaffolds can involve alterations to the coumarin ring itself or the introduction of additional substituents. While the provided search results primarily detail the synthesis of 7-prenyloxycoumarins via O-alkylation, the broader field of coumarin chemistry offers various reactions for scaffold modification. These can include Knoevenagel condensation, Wittig reactions, and catalytic cyclization reactions, which are used in the synthesis of diverse coumarin derivatives. pharmainfo.in Ring-closing metathesis has also been described as an approach for synthesizing versatile coumarin scaffolds. pharmainfo.in

The synthesis of pyranocoumarin (B1669404) derivatives, which feature a fused pyran ring, represents another avenue for scaffold diversification. These can be synthesized via multi-component reactions, such as the three-component Diels-Alder reaction involving 4-hydroxycoumarin, malononitrile, and various benzaldehydes. mdpi.com Such reactions allow for the introduction of different substituents on the pyranocoumarin scaffold, expanding the chemical space explored.

Research findings highlight the synthesis and characterization of various this compound derivatives. For example, studies have reported the synthesis of 7-prenyloxycoumarins with different prenyl moieties (isopentenyl, geranyl, farnesyl) attached to umbelliferone. researchgate.net The structures of these synthesized compounds are typically confirmed using spectroscopic methods like ¹H-NMR and ¹³C-NMR spectroscopy. mums.ac.irmums.ac.irresearchgate.net

| Compound Name | Starting Material | Prenyl Halide | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Umbelliprenin | 7-Hydroxycoumarin | trans-trans-Farnesyl bromide | DBU | Acetone | 71 |

| 7-Isopentenyloxycoumarin | 7-Hydroxycoumarin | Isopentenyl bromide | DBU | Acetone | Not specified |

| Auraptene | 7-Hydroxycoumarin | Geranyl bromide | DBU | Acetone | Not specified |

Computational Design and Synthesis Prediction

Computational methods play an increasingly important role in the design and synthesis prediction of novel chemical compounds, including prenyloxycoumarins. These approaches can help in identifying promising molecular structures, predicting their properties, and planning synthetic routes.

Cheminformatics tools and computational software are utilized for various purposes in coumarin research. For instance, computational software like ChemBioDraw and ALOGPS have been used to theoretically predict parameters such as lipophilicity for coumarin derivatives. upb.ro Such predictions can inform the design of compounds with desired pharmacokinetic properties.

Computational design approaches are also being integrated with experimental methods to accelerate the discovery and development of new molecules. mdpi.com This involves leveraging available structural data and computational modeling to predict the effects of structural modifications on compound properties. mdpi.com

In the context of synthesis prediction, computational algorithms are being developed to design synthetic routes to target molecules and even entire compound libraries. rsc.orgfrontiersin.org These algorithms can analyze molecular structures and propose possible reactions based on reaction mechanisms and databases. frontiersin.org Platforms like Chematica illustrate the application of such algorithms in planning syntheses and identifying the most synthetically accessible compounds. rsc.orgfrontiersin.org While general retrosynthetic programs have shown progress in designing routes for individual targets, algorithms capable of planning syntheses for entire libraries are still under development. rsc.org

Theoretical studies, often employing Density Functional Theory (DFT) calculations, are used to understand the electronic structure and reactivity of synthesized compounds. researchgate.netwwu.edu These studies can help explain chemical behavior and support the characterization of novel structures. researchgate.net Molecular modeling, including docking studies, is also employed to understand the potential interactions of designed compounds with biological targets, which can guide scaffold design and modification. researchgate.netresearchgate.netnih.gov

The integration of computational design and synthesis prediction with experimental synthesis holds significant potential for the efficient development of novel this compound scaffolds with tailored properties.

Advanced Spectroscopic and Analytical Characterization for Prenyloxycoumarin Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique used to determine the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon-13 (¹³C) intertek.comtaylorandfrancis.com. For prenyloxycoumarins, NMR provides critical data for confirming the coumarin (B35378) core structure and characterizing the attached prenyl chain.

¹H-NMR for Proton Environment Elucidation

¹H-NMR spectroscopy is fundamental in prenyloxycoumarin research for elucidating the environment of each proton in the molecule. The chemical shift (δ), multiplicity, and coupling constants (J values) of proton signals provide information about their electronic surroundings and their connectivity to neighboring protons researchgate.netmums.ac.irmatec-conferences.org. For example, the ¹H-NMR spectrum of umbelliprenin (B192621), a 7-prenyloxycoumarin (B162135), shows characteristic resonances for the protons of both the coumarin system and the farnesyl (prenyl) moiety mums.ac.ir. Signals in the aromatic region indicate the substitution pattern of the coumarin ring, while signals in the upfield region, including methyl singlets and olefinic protons, are indicative of the prenyl chain mums.ac.ir. The integration of signals corresponds to the number of protons in each environment, and splitting patterns reveal coupling interactions, helping to build the partial structure matec-conferences.org.

Table 1. Representative ¹H-NMR Data for Umbelliprenin (CDCl₃, 500 MHz) mums.ac.ir

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.25 | d | 9.6 |

| H-4 | 7.63 | d | 9.6 |

| H-5 | 7.36 | d | 7.2 |

| H-6 | 6.85 | dd | 7.2, 2.0 |

| H-8 | 6.82 | d | 2.0 |

| H-2' | 5.47 | t | 7.0 |

| H-6' | 5.07 | t | 7.0 |

| H-10' | 5.09 | t | 7.0 |

| H-15' | 1.59 | s | - |

| H-12' | 1.60 | s | - |

¹³C-NMR for Carbon Skeleton Analysis

¹³C-NMR spectroscopy provides information about the carbon framework of prenyloxycoumarins researchgate.netmums.ac.irmatec-conferences.org. The chemical shifts of carbon signals are particularly useful for identifying different types of carbon atoms (e.g., carbonyl carbons, aromatic carbons, aliphatic carbons, olefinic carbons) and their electronic environment tandfonline.com. The ¹³C-NMR spectrum of a this compound will show signals corresponding to the carbons of the coumarin core and the prenyl side chain tandfonline.com. For instance, the spectrum of umbelliprenin reveals distinct signals for the carbonyl carbons of the coumarin ring, the aromatic carbons, and the various carbons within the farnesyl moiety, including methyl, methylene (B1212753), methine, and olefinic carbons researchgate.nettandfonline.com. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in categorizing carbon signals based on the number of attached protons (CH₃, CH₂, CH, or quaternary carbons).

Table 2. Representative ¹³C-NMR Data for Umbelliprenin (CDCl₃, 125.7 MHz) researchgate.net

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 161.2 |

| C-3 | 112.9 |

| C-4 | 143.4 |

| C-5 | 128.6 |

| C-6 | 113.2 |

| C-7 | 162.1 |

| C-8 | 101.5 |

| C-9 | 155.8 |

| C-10 | 112.4 |

| C-1' | 65.4 |

| C-2' | 118.4 |

| C-3' | 142.3 |

| C-4' | 39.5 |

| C-5' | 26.1 |

| C-6' | 123.4 |

| C-7' | 135.5 |

| C-8' | 39.6 |

| C-9' | 26.6 |

| C-10' | 124.2 |

| C-11' | 131.3 |

| C-12' | 17.6 |

| C-13' | 25.6 |

| C-14' | 16.7 |

| C-15' | 26.6 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques provide crucial correlation information that is essential for unambiguously assigning signals and establishing connectivity within this compound structures d-nb.inforesearchgate.netbvsalud.orgresearchgate.netcolab.wsemerypharma.com.

Correlation Spectroscopy (COSY): ¹H-¹H COSY spectra show correlations between protons that are coupled to each other, typically through two or three bonds emerypharma.comprinceton.edu. This helps in tracing proton networks within the molecule, such as identifying coupled aromatic protons on the coumarin ring or correlating protons along the prenyl chain emerypharma.com.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): HMQC (or the more modern HSQC) experiments reveal one-bond correlations between protons and carbons directly attached to them researchgate.netbvsalud.orgresearchgate.netemerypharma.comprinceton.edu. This is vital for assigning carbon signals to their corresponding protons and vice versa emerypharma.com.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show long-range correlations between protons and carbons separated by two, three, or even four bonds researchgate.netbvsalud.orgresearchgate.netemerypharma.comprinceton.edu. These correlations are particularly valuable for connecting different parts of the molecule, such as linking the prenyl group to the coumarin core and confirming the position of substitution researchgate.netemerypharma.come-nps.or.kr. For example, HMBC correlations between the benzylic protons of the prenyl group and carbons on the coumarin ring help establish the attachment point researchgate.nete-nps.or.kr.

The combined information from these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals and confirmation of the proposed structure of prenyloxycoumarins researchgate.netcolab.wsemerypharma.com.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural features intertek.comtaylorandfrancis.com. MS is a complementary technique to NMR in the structural characterization of prenyloxycoumarins.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion or protonated molecule with high accuracy iitd.ac.in. This allows for the determination of the elemental composition of the this compound, which is crucial for confirming its molecular formula tandfonline.com. For example, HRMS data for a compound identified as a sesquiterpene coumarin showed a molecular ion peak at m/z 380.2003, which corresponded to the calculated mass for the molecular formula C₂₄H₂₈O₄ (calculated 380.1987) tandfonline.com. This high degree of accuracy helps in differentiating between compounds with similar nominal masses but different elemental compositions.

Fragmentation Pattern Analysis for Structural Features

In addition to determining the molecular weight, mass spectrometry provides fragmentation patterns when the molecule is ionized and broken into smaller charged fragments. Analyzing the masses of these fragments can provide valuable information about the structural subunits present in the this compound mdpi.comcore.ac.uk. Different ionization techniques (e.g., Electron Ionization (EI), Electrospray Ionization (ESI)) can yield different fragmentation patterns. For prenyloxycoumarins, characteristic fragmentation might involve the cleavage of the ether linkage between the coumarin core and the prenyl chain, or fragmentation within the prenyl chain itself mdpi.com. The presence of specific fragment ions can indicate the nature and position of substituents on both the coumarin and the prenyl moieties mdpi.com. For instance, analysis of fragmentation ions has been used to deduce the presence of specific metabolic modifications on coumarin compounds, such as hydroxylation, dehydrogenation, or conjugation with other molecules mdpi.com.

Table 3. Representative Mass Spectrometry Data for Clausenidin e-nps.or.kr

| Ion Type | m/z | Proposed Formula | Notes |

| [M+H]⁺ | 329.10 | C₁₉H₂₁O₅ | Protonated molecular ion |

| [M-H]⁻ | 327.25 | C₁₉H₁₉O₅ | Deprotonated molecular ion |

| Characteristic fragments | 161, 189, etc. | - | Fragmentation related to coumarin core and prenyl group |

The combination of molecular weight information from HRMS and the structural insights gained from fragmentation pattern analysis in MS provides a powerful approach for the identification and characterization of prenyloxycoumarins, especially when dealing with novel or complex structures.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within this compound structures. These techniques are complementary, with different selection rules that can highlight different aspects of the molecular vibrations.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a widely used technique for the identification and characterization of organic compounds, including prenyloxycoumarins. It measures the absorption of infrared radiation by the molecule, corresponding to transitions between vibrational energy levels. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups present in the molecule.

For prenylated coumarins, FTIR spectroscopy can reveal key functional groups such as the carbonyl stretch of the lactone ring (typically around 1700-1740 cm⁻¹), C=C stretching vibrations from both the coumarin core and the prenyl side chain, and C-O stretching vibrations. For instance, the FTIR spectrum of a methoxy-prenylated coumarin showed characteristic νmax values at 3001, 2962, 2848, 1716, 1620, 1138, 1209, and 831 cm⁻¹. thegoodscentscompany.comuni-freiburg.de The carbonyl group of the coumarin moiety is often confirmed by an IR analysis around 1738 cm⁻¹, consistent with a six-membered ring esteric carbonyl. thegoodscentscompany.com FTIR spectroscopy has been employed to verify the structural frameworks of synthesized coumarin derivatives, including those with prenyl groups. researchgate.netmdpi.com

Raman Spectroscopy Applications

Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to FTIR. It measures the inelastic scattering of light as it interacts with the molecular vibrations. While FTIR is based on changes in dipole moment, Raman spectroscopy is based on changes in polarizability.

Raman spectroscopy can be applied to characterize the vibrational modes of prenyloxycoumarins. Although specific applications to prenyloxycoumarins are less extensively documented compared to FTIR in the provided results, Raman spectroscopy is a powerful tool for structural characterization of organic molecules. nih.govcaymanchem.com For example, Raman spectra are available for 7-Prenyloxycoumarin on databases like SpectraBase. nih.gov The technique has also been used in studies involving coumarin derivatives, such as characterizing nanomaterials used in conjunction with coumarin. thegoodscentscompany.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a substance. This absorption is a result of electronic transitions within the molecule, specifically involving chromophores – functional groups that absorb UV or visible light. Coumarins, with their conjugated π systems in the benzopyrone core, possess characteristic UV absorption properties.

The UV-Vis spectra of coumarins typically exhibit absorption bands in the range of 250-350 nm, with a maximum absorption often observed around 321 nm for certain derivatives. uni.lu The specific wavelengths and intensities of these absorption bands are influenced by the substituents on the coumarin core, including the presence and nature of the prenyloxy group. uni.lu UV-Vis spectroscopy is crucial for characterizing the electronic properties of prenyloxycoumarins and can be used for their detection and quantification based on their unique absorption profiles. fishersci.ca The absorption spectrum of molecules with aromatic amino acids, which are present in proteins that might interact with coumarins, shows absorption bands in the UV region, highlighting the utility of UV-Vis in studying such interactions.

Chromatographic Techniques for Separation and Purity

Chromatographic techniques are essential for the separation, isolation, and purity assessment of prenyloxycoumarins from natural sources or synthesis mixtures. These methods exploit the differential partitioning of compounds between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

HPLC is a versatile and widely used chromatographic technique for the analysis and purification of prenyloxycoumarins. It offers high resolution and sensitivity, making it suitable for analyzing complex mixtures.

Analytical HPLC is primarily used for qualitative and quantitative analysis, identifying the components present in a sample and determining their concentrations. It typically utilizes smaller columns with smaller particle sizes to achieve high efficiency and resolution, with sample injection volumes usually in the microliter range. Analytical HPLC methods are often developed first and can then be scaled up for preparative purposes.

Preparative HPLC, on the other hand, is employed to isolate and purify larger quantities of specific compounds for further research or applications. This typically involves larger columns with larger particle sizes and higher flow rates compared to analytical HPLC, allowing for larger sample loading (milligram to gram scale). Column chromatography, a related technique, has been successfully used for the purification of synthesized prenyloxycoumarins like umbelliprenin, auraptene (B1665324), and 7-isopentenyloxycoumarin. Hyphenated techniques like UPLC-ESI-QTOF-MS are also applied for comprehensive metabolomic analysis of prenyloxycoumarins in biological samples. HPLC coupled with diode-array detection (DAD) and mass spectrometry (MS), such as HPLC-DAD-ESI-Q-TOF-MS/MS, is used for detailed metabolite profiling of plant extracts containing prenylated coumarins.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Prenyloxycoumarins

GC-MS is a powerful hyphenated technique used for the separation and identification of volatile and semi-volatile compounds. In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase, while the mass spectrometer detects and identifies the separated components based on their mass-to-charge ratio.

GC-MS is applicable to the analysis of volatile prenyloxycoumarins. It is a standard technique for acquiring and analyzing volatile organic compounds (VOCs) in various matrices. While prenyloxycoumarins might vary in their volatility depending on the length and nature of the prenyl chain, GC-MS can be a valuable tool for analyzing the more volatile members of this class or for analyzing volatile derivatives of less volatile prenyloxycoumarins. Chemical derivatization can be employed to increase the volatility of less volatile compounds, making them amenable to GC-MS analysis.

X-ray Crystallography for Crystalline Structure Analysis

For prenyloxycoumarins, obtaining high-quality crystals is a prerequisite for X-ray crystallography. Once crystals are obtained, they are exposed to an X-ray beam, and the resulting diffraction pattern is recorded. wikipedia.orgnih.gov The pattern of diffraction spots provides information about the crystal packing symmetry and the size of the repeating unit cell, while the intensities of the spots are used to determine the structure factors, from which an electron density map can be calculated. nih.gov This map is then used to build an atomic model of the molecule. nih.gov

While general principles of X-ray crystallography are well-established and applied to various organic molecules and biomolecules like proteins, specific detailed research findings utilizing X-ray crystallography solely focused on determining the crystal structure of the parent this compound compound (7-prenyloxycoumarin) were not prominently found in the immediate search results. However, the technique is routinely applied in structural biology to understand interactions between small molecules, which could include prenyloxycoumarins like auraptene (a this compound) and biological targets like proteins, by co-crystallizing the molecule with the target protein. nih.govmdpi.comresearchgate.net This highlights the potential application of X-ray crystallography in understanding the binding modes and interactions of prenyloxycoumarins at the atomic level.

Advanced Techniques for In Situ and Real-Time Analysis

Advanced analytical techniques for in situ and real-time analysis offer significant advantages in studying chemical processes and reactions involving prenyloxycoumarins without the need for extensive sample preparation or removal from their natural environment or reaction vessel. biopharminternational.comekb.egsolubilityofthings.com These techniques provide dynamic insights into reaction kinetics, intermediate formation, and structural changes as they occur.

Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy can be used to monitor chemical reactions in real-time by measuring the absorption or scattering of infrared or Raman light by the molecules present. biopharminternational.comekb.egmt.com These spectroscopic methods provide information about functional groups and molecular vibrations, allowing researchers to track the progress of a reaction or observe structural transformations of prenyloxycoumarins. ekb.egpsu.edu For instance, in-situ FTIR spectrometers can monitor reaction dynamics, kinetics, and the effects of variables on performance. mt.com

Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for elucidating the structure of organic molecules, has also seen advancements in sensitivity and resolution, enabling more detailed structural analysis. semanticscholar.org While often performed on isolated compounds, advancements in NMR technology, including cryogenically cooled probes and high-field magnets, enhance its capability for detailed structural elucidation. semanticscholar.org Studies on synthesized prenyloxycoumarins, such as auraptene and umbelliprenin, have utilized 1H- and 13C-NMR experiments for structural characterization. semanticscholar.orgmums.ac.irresearchgate.net

Mass spectrometry (MS) techniques, including ambient mass spectrometry methods like Direct Analysis in Real-Time (DART) and Desorption Electrospray Ionization (DESI), allow for direct analysis of samples with minimal preparation, offering high sensitivity and selectivity for detecting and quantifying compounds in complex matrices. ekb.eg These techniques are valuable for real-time monitoring and can provide detailed structural information about analytes. ekb.egsolubilityofthings.com

The integration of these advanced analytical techniques facilitates a deeper understanding of the behavior of prenyloxycoumarins in various environments, from their extraction and synthesis to their interactions in biological systems or chemical reactions. Real-time monitoring and in-situ analytics, including the use of biosensors and miniaturized platforms, are increasingly being employed to gain immediate insights into processes, enabling quicker adjustments and optimization. biopharminternational.com

Mechanistic Investigations of Biological Activities of Prenyloxycoumarins

Modulation of Cellular Signaling Pathways

The biological effects of prenyloxycoumarins are often mediated through their intricate interactions with key cellular signaling cascades. These interactions can lead to profound changes in cell behavior, including the regulation of cell growth and survival.

Cell Cycle Regulation and Arrest Mechanisms (e.g., G0/G1 phase, cyclin D1 inhibition)

Several prenyloxycoumarins have demonstrated the ability to interfere with the cell cycle, a tightly controlled series of events that govern cell growth and division. This interference often results in cell cycle arrest at specific phases, preventing uncontrolled proliferation.

Studies have shown that prenyloxycoumarins can induce cell cycle arrest at the G0/G1 phase. For instance, umbelliprenin (B192621) has been reported to cause cell cycle blockade in G1 in M4Beu metastatic pigmented melanoma cells. uni-freiburg.de Auraptene (B1665324) has also been shown to induce concentration-dependent growth control through an arrest of the cell cycle in the G0-G1 phase in various cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. thegoodscentscompany.com This G0/G1 arrest prevents cells from entering the DNA synthesis phase (S phase), thereby inhibiting their proliferation.

Another mechanism involves the potential inhibition of proteins crucial for cell cycle progression, such as cyclin D1. Cyclin D1 plays a key role in the transition from the G1 to the S phase by forming complexes with cyclin-dependent kinases (CDK4 and CDK6). nih.govuni.lu While direct inhibition of cyclin D1 by specific prenyloxycoumarins like auraptene has been suggested in the context of its anti-proliferative effects nih.govcaymanchem.com, the precise molecular details of this interaction for various prenyloxycoumarins require further elucidation. Some studies on coumarins in general indicate that downregulation of cyclin D1 expression can contribute to G0/G1 arrest. sci-hub.seresearchgate.net

Beyond G0/G1 arrest, 7-isopentenyloxycoumarin has been shown to induce cell cycle arrest at the G2/M stage in 5637 bladder cancer cells after 24 hours of treatment. mdpi.commdpi.com This indicates that prenyloxycoumarins can exert their anti-proliferative effects by targeting different phases of the cell cycle depending on the specific compound and cell type.

Induction of Programmed Cell Death (Apoptosis) Pathways

A significant body of research highlights the ability of prenyloxycoumarins to induce apoptosis, a crucial process for eliminating damaged or unwanted cells. This induction of programmed cell death is a key mechanism underlying the potential anti-cancer activities of these compounds. uni-freiburg.dethegoodscentscompany.comnih.govcaymanchem.commdpi.commdpi.com

Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. The intrinsic pathway is activated by intracellular signals, such as DNA damage or cellular stress, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c. The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, forming a death-inducing signaling complex (DISC).

Studies suggest that prenyloxycoumarins can activate both intrinsic and extrinsic apoptotic pathways. Auraptene, for instance, has been shown to induce apoptosis, and its mechanism involves the activation of caspases, which are central executioners of apoptosis. nih.govcaymanchem.com The involvement of both pathways can contribute to the effectiveness of prenyloxycoumarins in inducing cell death in cancer cells. mdpi.com

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is critical in determining cell fate. Pro-apoptotic proteins like Bax promote the release of cytochrome c from mitochondria, a key event in the intrinsic apoptotic pathway.

Research indicates that prenyloxycoumarins can shift this balance towards apoptosis by upregulating the expression of pro-apoptotic proteins. Auraptene has been shown to significantly upregulate Bax expression in cancer cells. uni-freiburg.denih.gov This increased level of Bax contributes to mitochondrial dysfunction and the initiation of the caspase cascade, ultimately leading to apoptosis. caymanchem.com

Hallmarks of apoptosis include DNA fragmentation and the activation of caspases. DNA fragmentation is the breakdown of nuclear DNA into smaller fragments, often visualized as a "ladder" pattern on gel electrophoresis. uni-freiburg.de Caspases are a family of proteases that execute the dismantling of the cell during apoptosis. Initiator caspases (e.g., caspase-8 and -9) are activated first, which then cleave and activate executioner caspases (e.g., caspase-3).

Prenyloxycoumarins have been shown to induce DNA fragmentation and caspase activation in various cancer cell lines. Auraptene, umbelliprenin, and herniarin have been reported to induce DNA fragmentation, indicated by the appearance of a sub-G1 peak in flow cytometry analysis. thegoodscentscompany.comnih.gov Furthermore, prenyloxycoumarins like 7-isopentenyloxycoumarin and auraptene have been linked to the activation of caspase-3, a key executioner caspase. caymanchem.commdpi.commdpi.com Activation of caspase-8 and caspase-9, indicative of the involvement of extrinsic and intrinsic pathways respectively, has also been associated with the apoptotic effects of auraptene. caymanchem.com

Table 1: Effects of Selected Prenyloxycoumarins on Apoptosis Markers

| Compound | Cell Line | Effect on Bax Expression | DNA Fragmentation | Caspase Activation | Relevant Snippets |

| Auraptene | MCF-7 | Upregulation | Yes | Yes (Caspase-3, -8, -9) | uni-freiburg.denih.govcaymanchem.com |

| Umbelliprenin | MCF-7 | Not specified in snippet | Yes | Not specified in snippet | uni-freiburg.dethegoodscentscompany.comnih.gov |

| Herniarin | MCF-7 | Not specified in snippet | Yes | Not specified in snippet | uni-freiburg.dethegoodscentscompany.comnih.gov |

| 7-Isopentenyloxycoumarin | 5637 | Not specified in snippet | Yes | Yes (Caspase-3) | mdpi.commdpi.com |

Upregulation of Pro-apoptotic Proteins (e.g., Bax)

Regulation of Cell Proliferation and Angiogenesis

While the provided snippets primarily focus on cell cycle and apoptosis mechanisms, the observed anti-proliferative effects of prenyloxycoumarins like auraptene and umbelliprenin in various cancer cell lines are well-documented. uni-freiburg.dethegoodscentscompany.comnih.gov Umbelliprenin, for instance, has shown anti-proliferative activity against M4Beu melanoma cells. uni-freiburg.de

Information specifically detailing the mechanisms by which prenyloxycoumarins regulate angiogenesis (the formation of new blood vessels, crucial for tumor growth and metastasis) is limited in the provided search results. While some coumarins have been investigated for anti-angiogenic properties, the specific mechanisms for prenyloxycoumarins in the provided context are not explicitly detailed.

Table 2: IC50 Values of Selected Prenyloxycoumarins in MCF-7 Cells

| Compound | IC50 (µM) | Relevant Snippets |

| Auraptene | 59.7 | uni-freiburg.denih.gov |

| Umbelliprenin | 73.4 | uni-freiburg.denih.gov |

| Herniarin | 207.6 | uni-freiburg.denih.gov |

| Umbelliferone (B1683723) | 476.3 | uni-freiburg.denih.gov |

Influence on Wnt, NF-κB, TGFβ, and Fox3 Signaling

Certain prenyloxycoumarins have been shown to modulate critical signaling pathways, including Wnt, NF-κB, TGFβ, and Fox3, which are frequently dysregulated in various diseases, particularly cancer. Umbelliprenin (UMB), a naturally occurring sesquiterpene coumarin (B35378), has been reported to attenuate migration and invasion by modulating the Wnt signaling, NF-κB, TGFβ, and Fox3 signaling pathways. mdpi.comnih.govresearchgate.netcolab.ws These effects contribute to its observed anticancer actions. mdpi.comnih.govresearchgate.netcolab.ws Studies on human leukemia, lymphoma, melanoma, gastric, breast, and lung carcinoma cells have indicated that UMB exerts anticancer effects through mechanisms including cell cycle arrest and modulation of Wnt, NF-κB, and TGFβ signaling pathways. semanticscholar.org

Modulation of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, proliferation, differentiation, and metastasis. nih.gov Abnormal upregulation of this pathway is implicated in carcinogenesis and could represent a therapeutic target for cancer treatment. nih.gov Research indicates that prenyloxycoumarins can modulate this pathway. Umbelliprenin has been shown to inhibit the transcription of genes in the PI3K/AKT/ERK pathway and the translation of proteins like VEGF and HIF-1α in certain cancer cell lines. Specifically, umbelliprenin inhibited the mRNA production of components within the PI3K/mTOR and PI3K/MEK pathways, including ERK1/2, AKT, mTOR, PI3K, EGFR, HIF-1β, HIF-1α, VEGF, and S6K. At non-toxic concentrations, umbelliprenin inhibited these stimulatory effects. These findings suggest that umbelliprenin may function as an anti-angiogenic, anti-metastatic, and cytotoxic agent by modulating the PI3K/AKT/MAPK pathway.

Enzyme and Receptor Interaction Studies

Prenyloxycoumarins interact with a variety of enzymes and receptors, contributing to their observed biological effects.

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, playing roles in various physiological and pathological processes, including cancer invasion and metastasis. mdpi.comnih.gov Several prenyloxycoumarins have demonstrated inhibitory effects on MMPs. Umbelliprenin has been shown to inhibit MMPs, which may contribute to its anti-inflammatory and anti-cancer actions. mdpi.comjournalaim.comresearchgate.netnih.govbrieflands.com In vitro studies have shown that umbelliprenin can inhibit the growth of fibrosarcoma cells, with inhibitory effects observed on MMPs. mdpi.com Zymographic analysis indicated a low IC50 value for umbelliprenin's inhibition of MMPs. mdpi.com Auraptene, another prenyloxycoumarin, has been reported to decrease the enzymatic activity of MMP-2 and MMP-9, suppressing the migration and invasion of certain cancer cell lines. nih.govfrontiersin.orgnih.gov Auraptene also inhibited MMP-2 and MMP-9 expression in colon cancer cells, suggesting anti-metastatic activity. frontiersin.org

Table 1: Inhibition of Matrix Metalloproteinases by Prenyloxycoumarins

| Compound | Target MMPs | Cell Line/Model | Key Findings | Source |

| Umbelliprenin | MMPs (general) | Fibrosarcoma-Wehi cells | Inhibited MMP activity, contributing to growth inhibition. IC50 (zymography) = 14 µg/mL. | mdpi.com |

| Umbelliprenin | MMPs (general) | Cancer cells | Decreased MMP activity and expression. | nih.gov |

| Auraptene | MMP-2, MMP-9 | Ovarian cancer cells | Suppressed migration and invasion by reducing enzymatic activity. | frontiersin.org |

| Auraptene | MMP-2, MMP-9 | Colon cancer cells | Inhibited expression, suggesting anti-metastatic activity. | frontiersin.org |

| Auraptene | MMP-9 | MRC-5 cells (infected) | Decreased MMP-9 mRNA levels. | nih.gov |

Lipoxygenase (LOX) and Cyclooxygenase (COX) Pathway Modulation

Lipoxygenases (LOXs) and Cyclooxygenases (COXs) are enzymes involved in the metabolism of arachidonic acid, producing mediators that play roles in inflammation and cancer. silae.itmdpi.com Prenyloxycoumarins have been shown to modulate these pathways. Umbelliprenin has demonstrated inhibitory effects on 5-lipoxygenase. mdpi.comresearchgate.net Farnesyloxycoumarin derivatives, including 7-farnesyloxycoumarin (umbelliprenin), have been reported to inhibit soybean LOX. journalaim.com Specifically, 7-farnesyloxycoumarin inhibited 15-LOX-1 activity in prostate cancer cells. journalaim.com Auraptene and collinin (B1237613) have been shown to inhibit COX-2 and iNOS in colonic epithelial cells, contributing to their anti-inflammatory activity. frontiersin.orgmdpi.comresearchgate.net Naturally occurring and synthetic coumarins, including prenyloxycoumarins, have been reported to attenuate inflammation through mechanisms such as enzymatic inhibition of iNOS, COX, and LOX. mdpi.comresearchgate.nettandfonline.com

Table 2: Modulation of LOX and COX Pathways by Prenyloxycoumarins

| Compound | Target Enzyme/Pathway | Cell Line/Model | Key Findings | Source |

| Umbelliprenin | 5-Lipoxygenase | In vitro | Showed inhibitory effects. | mdpi.comresearchgate.net |

| 7-farnesyloxycoumarin | 15-LOX-1 | Prostate cancer cells (PC-3) | Inhibited enzyme activity and exerted selective cytotoxic effects. | journalaim.com |

| Farnesyloxycoumarins | Soybean LOX | In vitro | Inhibited the enzyme. | journalaim.com |

| Auraptene | COX-2 | Colonic epithelial cells | Inhibited expression. | frontiersin.orgmdpi.comresearchgate.net |

| Collinin | COX-2 | Colonic epithelial cells | Inhibited expression. | frontiersin.orgmdpi.comresearchgate.net |

| Umbelliprenin | COX-2 | Inflammatory macrophages | Inhibited expression and reduced PGE2 production. | tandfonline.com |

| Auraptene | COX pathway | In vitro | Inhibitory action on arachidonic acid metabolism. | mdpi.com |

| Collinin | COX pathway | In vitro | Inhibitory action on arachidonic acid metabolism. | mdpi.com |

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a molecule involved in inflammatory responses. nih.govmdpi.com Elevated iNOS activity and NO production are associated with various inflammatory and pathological conditions. nih.govmdpi.com Prenyloxycoumarins have been found to inhibit iNOS. Auraptene and collinin have been shown to inhibit iNOS in colonic epithelial cells. frontiersin.orgmdpi.comresearchgate.net Umbelliprenin and methyl galbanate demonstrated anti-inflammatory capacity by inhibiting iNOS expression and reducing NO production in stimulated macrophages. tandfonline.com Inhibition of iNOS activity has been reported for several naturally occurring and synthetic coumarins, including prenyloxycoumarins, as a mechanism to attenuate inflammation. mdpi.comresearchgate.nettandfonline.com

Table 3: Inhibition of Inducible Nitric Oxide Synthase by Prenyloxycoumarins

| Compound | Target Enzyme | Cell Line/Model | Key Findings | Source |

| Auraptene | iNOS | Colonic epithelial cells | Inhibited expression. | frontiersin.orgmdpi.comresearchgate.net |

| Collinin | iNOS | Colonic epithelial cells | Inhibited expression. | frontiersin.orgmdpi.comresearchgate.net |

| Umbelliprenin | iNOS | Inflammatory macrophages | Inhibited expression and reduced NO production. | tandfonline.com |

| Methyl galbanate | iNOS | Inflammatory macrophages | Inhibited expression and reduced NO production. | tandfonline.com |

| Minutuminolate | iNOS | LPS-induced BV-2 cells | Inhibited nitric oxide production. IC50 values ranged from 26.9 to 53.2 μM. | researchgate.net |

Interaction with Estrogen Receptors (ERs)

Estrogen receptors (ERs) are nuclear receptors that play a significant role in the development and progression of hormone-sensitive cancers, such as breast cancer. mdpi.com Some prenyloxycoumarins have been reported to interact with ERs. Auraptene, a this compound from Citrus species, has demonstrated anticancer activity against breast cancer, with the underlying mechanism involving the modulation of estrogen receptors. frontiersin.org 7-Isopentenyloxycoumarin has been observed to tightly interact with estrogen receptor β (ER-β) as an effective agonist. mdpi.com This interaction was hypothesized to mediate the observed increase in melanin (B1238610) biosynthesis in certain cell lines. mdpi.com

Table 4: Interaction with Estrogen Receptors by Prenyloxycoumarins

| Compound | Target Receptor | Cell Line/Model | Key Findings | Source |

| Auraptene | Estrogen Receptors (ERs) | Breast cancer cells | Modulation of ERs as an underlying mechanism for anticancer activity. | frontiersin.org |

| 7-Isopentenyloxycoumarin | Estrogen Receptor β (ER-β) | Melan-a cells | Acted as an effective agonist, tightly interacting with the receptor. | mdpi.com |

Activity on Acetylcholinesterase

Some prenyloxycoumarins have demonstrated activity on acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine (B1216132) in the nervous system. Inhibition of AChE is a strategy for treating neurodegenerative conditions like Alzheimer's disease, which are associated with a loss of cholinergic activity. acgpubs.org Studies have explored the potential of coumarin derivatives, including prenyloxycoumarins, as AChE inhibitors. acgpubs.orgresearchgate.net

For instance, coumarins isolated from Angelica gigas, including 7-methoxy-5-prenyloxycoumarin (B14686346), have shown potent AChE inhibition. acgpubs.orgresearchgate.net Another this compound, auraptene (7-geranyloxycoumarin), has been investigated for its effects on scopolamine-induced memory impairment in mice, suggesting a potential modulation of cholinergic pathways. sid.ir While 7-isopentenyloxycoumarin showed relatively low inhibition of acetylcholinesterase, it demonstrated potent inhibitory activity against butyrylcholinesterase (BChE). mdpi.com

Modulation of Cholesterol Acyltransferase (ACAT)

Modulation of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification, has been identified as a mechanism underlying some of the biological activities of prenyloxycoumarins. Auraptene, a this compound found in Citrus species, has been shown to inhibit ACAT. nih.govnih.govthieme-connect.comresearchgate.net This inhibition occurs in a concentration-dependent manner in both rat liver microsomes and intact cancer cells. nih.gov

Research suggests that auraptene's ability to inhibit ACAT contributes to its chemopreventive properties. nih.govnih.gov Molecular modeling studies indicate that auraptene exhibits structural homology with known dual inhibitors of ACAT and estrogen receptors, further supporting its role as an ACAT modulator. thieme-connect.com

Involvement of Glutathione (B108866) S-transferase

Glutathione S-transferases (GSTs) are a family of enzymes involved in detoxification by catalyzing the conjugation of glutathione to various substrates. wikipedia.orgnih.gov Some prenyloxycoumarins have been linked to the modulation of GST activity. Auraptene, for example, has been reported to increase the activity of glutathione S-transferase, which may contribute to its chemopreventive effects. nih.govdntb.gov.ua GSTs function by binding both the substrate and glutathione at their active site and activating the thiol group of glutathione for nucleophilic attack on the substrate. wikipedia.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to the chemical structure of a compound influence its biological activity and mechanism of action. For prenyloxycoumarins, SAR studies have focused on the impact of the prenyl side chain and other structural features on their various biological activities. researchgate.netbenthamdirect.comnih.gov

Impact of Prenyl Side Chain Length and Saturation

The length and saturation of the prenyl side chain significantly influence the biological activities of prenyloxycoumarins. Studies on the inhibition of enzymes like lipoxygenase have demonstrated a direct relationship between inhibitory potency and prenyl chain length. nih.govplos.orgsemanticscholar.org For example, in the case of inhibiting soybean 15-lipoxygenase, 7-farnesyloxy-3-acetylcoumarin, with a longer farnesyl chain (C15), was found to be more potent than derivatives with shorter geranyl (C10) chains. nih.gov Docking studies suggest that longer prenyl chains, such as the farnesyl moiety, can more effectively occupy the hydrophobic cavity within the enzyme's active site, which is crucial for inhibitory activity. nih.govplos.orgsemanticscholar.org

Similarly, studies on O-prenylated 3-carboxycoumarins as inhibitors of human 15-lipoxygenase-1 have shown that O-geranyl and O-farnesyl derivatives exhibit potent inhibitory activity, while O-allyl and O-isopentenyl derivatives show less activity. plos.orgsemanticscholar.org This further supports the importance of a longer prenyl chain for effective interaction within the hydrophobic pocket of the enzyme. plos.orgsemanticscholar.org The position of the prenyl substitution on the coumarin ring can also influence activity. plos.org

The saturation of the prenyl chain can also play a role, although the provided search results focus more heavily on chain length. Variations in the degree of saturation would alter the flexibility and lipophilicity of the side chain, potentially impacting its interaction with target proteins.

Table 1: Impact of Prenyl Side Chain Length on 15-Lipoxygenase Inhibition

| Compound Type | Prenyl Side Chain | Approximate Length (Carbons) | Relative 15-LOX Inhibitory Potency |

| O-Prenylated 3-Acetylcoumarins | Geranyl | C10 | Lower |

| O-Prenylated 3-Acetylcoumarins | Farnesyl | C15 | Higher |

| O-Prenylated 3-Carboxycoumarins | Allyl | C3 | No considerable inhibition |

| O-Prenylated 3-Carboxycoumarins | Isopentenyl | C5 | No considerable inhibition |

| O-Prenylated 3-Carboxycoumarins | Geranyl | C10 | Potent inhibition |

| O-Prenylated 3-Carboxycoumarins | Farnesyl | C15 | Potent inhibition |

Note: This table is based on the findings regarding lipoxygenase inhibition and the general trends observed with different prenyl chain lengths. Specific IC50 values vary depending on the exact coumarin derivative and the specific enzyme tested.

Positional Isomerism and Influence on Molecular Targets